methyl 4-chloro-1-benzothiophene-3-carboxylate
CAS No.: 1823506-46-2
Cat. No.: VC11626295
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823506-46-2 |
|---|---|
| Molecular Formula | C10H7ClO2S |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | methyl 4-chloro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |
| Standard InChI Key | KEIDFCSCTYQKAA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC2=C1C(=CC=C2)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The compound features a benzothiophene core—a sulfur-containing heterocycle—with a chlorine atom at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position . The planar aromatic system enables π-π interactions, while the electron-withdrawing chlorine and ester groups influence reactivity and solubility.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₇ClO₂S | |
| SMILES | COC(=O)C1=CSC2=C1C(=CC=C2)Cl | |
| InChIKey | KEIDFCSCTYQKAA-UHFFFAOYSA-N | |
| Predicted CCS (Ų, [M+H]+) | 143.8 |
The collision cross-section (CCS) data, derived from ion mobility spectrometry, suggests a compact molecular geometry . The chlorine substituent increases molecular polarity, potentially enhancing binding affinity in biological targets.
Synthetic Methodologies and Reaction Pathways
Chlorination and Esterification Strategies
While no direct synthesis of methyl 4-chloro-1-benzothiophene-3-carboxylate is documented, analogous routes for 3-chlorobenzo[b]thiophene-2-carbonyl chlorides provide a framework. A patented process involves:
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Thionyl Chloride-Mediated Chlorination: Treatment of precursor acids with thionyl chloride (SOCl₂) and 4-dimethylaminopyridine (DMAP) in heptane at 80–85°C.
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Cyclization and Functionalization: Subsequent saponification and coupling reactions to install ester groups.
For example, 3-methoxycinnamic acid undergoes chlorination with SOCl₂/DMAP, followed by cyclization to form the benzothiophene core . Adapting this method, methyl esterification could be achieved via methanol quench or ester interchange.
Microwave-Assisted Synthesis
Recent advances in benzo[b]thiophene synthesis employ microwave irradiation to accelerate ring-forming reactions . For instance, 2-halobenzonitriles react with methyl thioglycolate in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 30 min) to yield 3-aminobenzo[b]thiophenes . While untested for the target compound, this approach offers a rapid, high-yield alternative for installing the ester moiety.
Physicochemical and Spectral Characterization
Chromatographic and Spectroscopic Data
Limited experimental data exist for the compound, but related benzothiophenes exhibit distinct spectral signatures:
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Mass Spectrometry (MS): A molecular ion peak at m/z 226.99 ([M+H]+) aligns with the molecular formula C₁₀H₇ClO₂S .
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Nuclear Magnetic Resonance (NMR):
Table 2: Predicted Adduct Masses and CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.9928 | 143.8 |
| [M+Na]+ | 248.9747 | 158.2 |
| [M-H]- | 224.9783 | 146.5 |
Challenges and Future Directions
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Synthetic Optimization: Developing one-pot methods to integrate chlorination and esterification.
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Biological Screening: Prioritizing assays against kinase targets (e.g., LIMK1, MK2) and antibiotic-resistant pathogens.
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Computational Modeling: Predicting binding modes using density functional theory (DFT) and molecular docking.
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